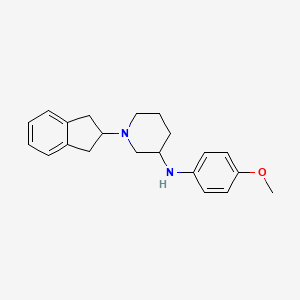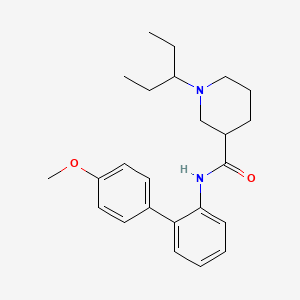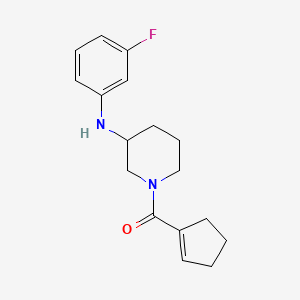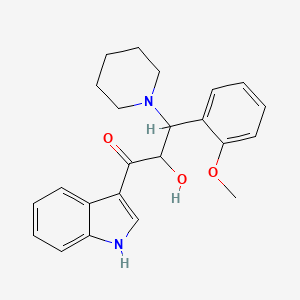![molecular formula C18H12F3NO2 B6063433 2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6063433.png)
2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione, commonly known as TFD, is a highly potent and selective inhibitor of the enzyme p300/CBP-associated factor (PCAF). TFD has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
TFD is a highly potent and selective inhibitor of the enzyme 2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione, which plays a critical role in the regulation of gene expression. 2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione is a histone acetyltransferase (HAT) that acetylates histones and other proteins involved in chromatin remodeling and transcriptional regulation. The inhibition of 2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione by TFD leads to the downregulation of various oncogenes and upregulation of tumor suppressor genes, resulting in cell cycle arrest, apoptosis, and inhibition of tumor growth.
Biochemical and Physiological Effects:
TFD has been shown to have potent and selective inhibitory effects on 2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione in vitro and in vivo. The inhibition of 2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione by TFD leads to the downregulation of various oncogenes, including c-Myc, cyclin D1, and Bcl-2, and upregulation of tumor suppressor genes, including p21 and p53. TFD has also been shown to induce cell cycle arrest, apoptosis, and inhibition of tumor growth in various cancer cell lines and animal models. In addition, TFD has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFD is a highly potent and selective inhibitor of 2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione, which makes it an ideal tool compound for studying the role of 2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione in various biological processes. TFD has been extensively characterized in vitro and in vivo, and its mechanism of action has been well established. However, TFD has some limitations for lab experiments, including its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo. In addition, TFD has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several future directions for the research and development of TFD. First, further studies are needed to evaluate the safety and efficacy of TFD in preclinical and clinical trials. Second, the potential therapeutic applications of TFD in various disease areas, including cancer, neurodegenerative diseases, and inflammatory diseases, need to be explored further. Third, the optimization of the synthesis of TFD and the development of more potent and selective 2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione inhibitors are needed to improve the bioavailability and efficacy of these compounds. Fourth, the role of 2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione in various biological processes needs to be further elucidated to understand the full therapeutic potential of 2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione inhibitors like TFD.
Métodos De Síntesis
The synthesis of TFD involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the condensation of 3-trifluoromethylaniline with indene-1,3-dione to form the desired product. The synthesis of TFD has been optimized to achieve high yields and purity, and the product has been characterized by various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Aplicaciones Científicas De Investigación
TFD has been extensively studied for its potential therapeutic applications in cancer and other diseases. The inhibition of 2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione by TFD has been shown to induce cell cycle arrest, apoptosis, and inhibition of tumor growth in various cancer cell lines and animal models. TFD has also been shown to have anti-inflammatory and neuroprotective effects in preclinical studies. The potential therapeutic applications of TFD are being explored in various disease areas, including cancer, neurodegenerative diseases, and inflammatory diseases.
Propiedades
IUPAC Name |
3-hydroxy-2-[C-methyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO2/c1-10(22-12-6-4-5-11(9-12)18(19,20)21)15-16(23)13-7-2-3-8-14(13)17(15)24/h2-9,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQSLZMXFIILHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC(=C1)C(F)(F)F)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(3-fluorophenyl)urea](/img/structure/B6063352.png)

![1-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6063361.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6063371.png)

![N-(2,3-dichlorophenyl)-2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6063394.png)



![7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6063419.png)
![2-[(2,5-dimethylphenyl)imino]-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6063425.png)
![2-(1,3-benzoxazol-2-ylthio)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)acetamide](/img/structure/B6063428.png)

![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-butyryl-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6063449.png)